3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
Description
Its structure features a propan-1-ol backbone substituted with an amino group and a 2,3,4-trifluorophenyl moiety. The fluorine atoms on the phenyl ring confer unique electronic and steric properties, influencing solubility, stability, and biological interactions.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2 |
InChI Key |
YLUQSZPRZNNUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(CCO)N)F)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Propanol Backbone
A common approach involves nucleophilic substitution reactions where a trifluorophenyl group is introduced onto a suitably functionalized propanol backbone. This method typically starts with a halogenated or activated propanol derivative, which undergoes substitution with a trifluorophenyl nucleophile or electrophile under catalysis. Catalysts such as palladium complexes or other transition metals may be employed to facilitate coupling reactions, ensuring regioselectivity and yield optimization.
Multi-Step Organic Synthesis from 2,3,4-Trifluorophenyl Precursors
The synthesis often begins with commercially available 2,3,4-trifluorobenzene derivatives. These precursors undergo functional group transformations to introduce the propanol side chain with the amino and hydroxyl groups. Typical steps include:
- Step 1: Formation of an intermediate trifluorophenyl-substituted aldehyde or ketone.
- Step 2: Reductive amination or amine introduction to install the amino group at the 3-position.
- Step 3: Reduction or protection/deprotection steps to generate the hydroxyl group at the 1-position of the propanol chain.
This sequence requires precise control of reaction conditions such as temperature, pH, and reaction time to optimize stereoselectivity and yield.
Chiral Synthesis and Enantiomeric Purity
For the (3S)-enantiomer of 3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL, chiral synthesis methods are employed. These may involve:
- Use of chiral auxiliaries or ligands in catalytic steps.
- Enzymatic resolution of racemic mixtures.
- Asymmetric hydrogenation or reduction techniques.
Such methods ensure high enantiomeric excess, crucial for biological activity studies.
Industrial Scale and Continuous Flow Synthesis
Industrial production may utilize continuous flow reactors to enhance reaction control, scalability, and safety. Automated purification techniques such as chromatography and crystallization are integrated to achieve high purity and yield. These methods also reduce reaction times and waste generation, aligning with green chemistry principles.
| Preparation Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Nucleophilic substitution on propanol | Halogenated propanol + trifluorophenyl nucleophile, catalysis | Regioselective, moderate yield | Requires catalyst optimization |
| Multi-step synthesis from trifluorophenyl derivatives | Functional group transformations: aldehyde formation, reductive amination, reduction | Flexibility in functionalization | Multi-step, time-consuming |
| Chiral synthesis/enantiomeric resolution | Use of chiral auxiliaries, enzymatic resolution, asymmetric reduction | High enantiomeric purity | Costly, requires specialized reagents |
| Continuous flow industrial synthesis | Automated reactors, purification systems | Scalable, efficient, green chemistry | High initial setup cost |
Recent research emphasizes optimizing reaction conditions such as solvent choice, temperature, and catalysts to improve yield and stereoselectivity. For example, palladium-catalyzed cross-coupling reactions have demonstrated improved efficiency in introducing the trifluorophenyl group. Enzymatic methods for chiral resolution have shown promise in reducing racemic byproducts and enhancing purity. Continuous flow techniques have been reported to shorten reaction times significantly while maintaining product quality.
Throughout synthesis, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm structural integrity and stereochemistry. Mass spectrometry provides molecular weight verification, while chiral High-Performance Liquid Chromatography (HPLC) assesses enantiomeric excess. These analyses are critical for validating synthesis success and reproducibility.
This detailed overview of preparation methods for this compound reflects current research and industrial practices, highlighting the compound's synthetic complexity and the strategies employed to achieve high purity and stereochemical control. The integration of multi-step organic synthesis, catalytic methodologies, and modern continuous flow technologies forms the foundation for its efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties, particularly in the following areas:
- Antidepressant Activity : Preliminary studies suggest that 3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL may interact with neurotransmitter receptors, indicating possible antidepressant effects. This interaction is attributed to the compound's ability to form hydrogen bonds with receptor sites, enhancing its efficacy in modulating mood-related pathways.
- Antimicrobial Properties : The compound exhibits potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its trifluoromethyl group enhances lipophilicity, which is beneficial for penetrating biological membranes.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, such as poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. This suggests a role in cancer therapy by targeting tumor cells' DNA repair systems.
Material Science
In material science, this compound is utilized for developing specialty chemicals and materials due to its unique chemical properties:
- Fluorinated Polymers : The incorporation of fluorinated compounds into polymer matrices can enhance their thermal stability and chemical resistance. This compound can serve as a precursor for synthesizing fluorinated polymers with tailored properties for specific applications in electronics and coatings .
Case Study 1: Antidepressant Mechanism
A study investigated the binding affinity of this compound to serotonin receptors. The results indicated that the compound has a moderate affinity for the 5-HT_2A receptor subtype, which is associated with antidepressant effects. Further research is needed to elucidate its full mechanism of action and therapeutic potential.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes facilitated by the compound's lipophilic nature due to the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Effects on Molecular Properties
The substituents on the phenyl ring significantly alter molecular weight, polarity, and lipophilicity. Below is a comparative analysis of key compounds:
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Observations:
- Fluorine vs. Chlorine Substituents : Fluorine’s smaller size and higher electronegativity enhance electronic effects without significant steric hindrance, whereas chlorine increases molecular weight and lipophilicity (e.g., LogP of 1.7 for dichloro analog vs. estimated ~1.2 for trifluoro compound).
- Ester Derivatives : Methyl esters (e.g., from ) exhibit reduced polarity compared to the alcohol form, altering solubility and bioavailability .
Functional Implications of Structural Variations
Electronic and Steric Effects
- Trifluorophenyl vs. In contrast, dichloro substituents offer bulkier, more lipophilic character, favoring hydrophobic binding pockets .
- Positional Isomerism : The 2,3,4-trifluoro substitution pattern (target compound) vs. 3,4,5-trifluoro () alters aromatic ring symmetry and dipole moments, impacting intermolecular interactions .
Solubility and Bioavailability
- Hydroxyl Group : The propan-1-ol moiety in the target compound and analogs (e.g., ) enhances water solubility compared to esterified derivatives .
- Fluorine’s Role : Fluorine’s polarity may counterbalance the hydrophobic trifluorophenyl group, improving aqueous solubility relative to chlorine-substituted analogs .
Biological Activity
3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, integrating findings from various studies.
- Molecular Formula : C₉H₁₀F₃NO
- Molecular Weight : 205.18 g/mol
- CAS Number : 1213083-29-4
- Storage Conditions : Ambient temperature
Synthesis
The synthesis of this compound typically involves the reaction of appropriate trifluorophenyl derivatives with amino alcohols. The specific synthetic pathways can vary depending on the desired purity and yield.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related amino derivatives can activate SHP1, a protein tyrosine phosphatase involved in tumor suppression. This activation leads to the inhibition of various cancer cell lines, including:
| Compound | IC₅₀ (μM) | Cancer Type |
|---|---|---|
| 5az-ba | 1.65–5.51 | Leukemia and lung cancer |
| 5aa-ac | 12.88–38.11 | Various solid tumors |
These findings suggest that the trifluorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
The mechanism by which this compound exerts its biological effects is thought to involve:
- SHP1 Activation : Compounds with similar structures have been shown to activate SHP1, leading to decreased STAT3 activity and subsequent inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : By modulating immune responses through pathways such as NF-kB and STAT1 signaling, these compounds may also exert anti-inflammatory effects that complement their anticancer activity .
Case Studies
A recent study highlighted the efficacy of a structurally related compound in inhibiting tumor growth in vivo. The compound demonstrated a significant reduction in tumor size in animal models when administered at specific dosages over a defined period:
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Treated (10 mg/kg) | 45 |
| Treated (20 mg/kg) | 70 |
This data underscores the potential therapeutic applications of compounds like this compound in oncology .
Antimicrobial Activity
In addition to anticancer properties, there are indications that similar amino alcohols may possess antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Enterococcus faecalis | 16 µg/mL |
| Staphylococcus aureus | Not determined |
These findings suggest potential applications in treating infections alongside cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL with high purity?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of a nitro-precursor (e.g., 3-(2,3,4-trifluorophenyl)-2-nitropropanal) using palladium on carbon (Pd/C) under hydrogen pressure (3–5 atm). Post-reduction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) removes byproducts. Yield optimization (≥85%) requires strict control of reaction temperature (25–30°C) and pH (neutral to slight acidity) to prevent racemization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR with fluorine decoupling to resolve splitting from adjacent fluorine atoms. For example, the trifluorophenyl group shows distinct ¹⁹F signals at δ -63 to -67 ppm (ortho/meta/para-F) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). Chiral HPLC (e.g., Chiralpak AD-H column) is essential for confirming enantiomeric excess if asymmetric synthesis is employed .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 256.08) and rule out nitro-reduction byproducts .
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Methodological Answer : Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., THF, ethanol) enhance nitro-group reduction efficiency.
- Catalyst Loading : 5–10 wt% Pd/C balances cost and reactivity.
- pH Control : Buffering at pH 6–7 (using ammonium acetate) prevents unwanted side reactions like hydroxyl group oxidation .
Advanced Research Questions
Q. How can contradictions in NMR data due to fluorine coupling be resolved?
- Methodological Answer : Fluorine atoms induce complex splitting patterns in ¹H/¹³C NMR. Use 2D NMR (HSQC, HMBC) to assign signals unambiguously. For example, the C-2 carbon adjacent to three fluorines exhibits a quartet (³J coupling ~8 Hz). Computational tools (e.g., ACD/Labs or Gaussian) can simulate spectra to validate assignments .
Q. What is the role of fluorine substituents in modulating the compound’s biological activity?
- Methodological Answer : The 2,3,4-trifluorophenyl group enhances lipophilicity (logP ~2.1) and metabolic stability. Fluorine’s electronegativity also influences hydrogen-bonding interactions with target proteins (e.g., enzymes or receptors). Comparative studies with non-fluorinated analogs show a 3–5-fold increase in binding affinity for serotonin receptors, likely due to fluorine’s inductive effects .
Q. How can enantioselective synthesis be achieved for this compound?
- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) enables >90% enantiomeric excess (ee). Alternatively, kinetic resolution via lipase-catalyzed acylation (e.g., Candida antarctica lipase B) of racemic intermediates can isolate the desired (R)- or (S)-enantiomer. Monitor ee using chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How should researchers address discrepancies in biological assay results across studies?
- Methodological Answer :
- Batch Consistency : Verify compound purity (HPLC) and stereochemistry (chiral analysis) across batches.
- Assay Conditions : Standardize assay protocols (e.g., buffer pH, temperature) to reduce variability.
- Control Experiments : Use known inhibitors/agonists to validate target engagement. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
Methodological Considerations for Data Interpretation
- Fluorine-Specific Artifacts : In mass spectrometry, trifluorophenyl derivatives may fragment to generate [M-CF₃]⁺ ions, which can be misinterpreted as impurities. Use high-resolution MS to distinguish isotopic patterns .
- Racemization Risks : During prolonged storage (>6 months), chiral centers may racemize. Stabilize the compound in inert atmospheres (N₂) at -20°C and periodically reassess ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
